molecular formula C7H7N3S B2358200 3-(Ethylsulfanyl)pyrazine-2-carbonitrile CAS No. 74002-46-3

3-(Ethylsulfanyl)pyrazine-2-carbonitrile

Cat. No.: B2358200
CAS No.: 74002-46-3
M. Wt: 165.21
InChI Key: KEVPXBMDWIPVQH-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)pyrazine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrazine family. It contains a pyrazine ring with an ethylsulfanyl group and a cyano group attached to it.

Scientific Research Applications

3-(Ethylsulfanyl)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)pyrazine-2-carbonitrile is not clearly recognized .

Safety and Hazards

The safety data sheet for a similar compound, Pyrazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with ethylsulfanyl and cyano groups. One common method is the nucleophilic substitution reaction, where a pyrazine derivative reacts with an ethylsulfanyl reagent under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)pyrazine-2-carbonitrile
  • 3-(Propylsulfanyl)pyrazine-2-carbonitrile
  • 3-(Butylsulfanyl)pyrazine-2-carbonitrile

Uniqueness

3-(Ethylsulfanyl)pyrazine-2-carbonitrile is unique due to its specific ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-ethylsulfanylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-2-11-7-6(5-8)9-3-4-10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVPXBMDWIPVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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